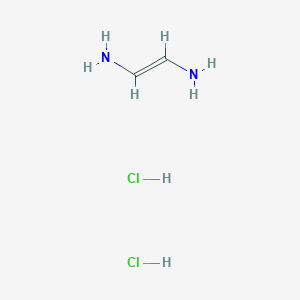
Benz(a)anthracene-5,6-dione, 7,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a quinone structure at the 5 and 6 positions. This compound is known for its carcinogenic properties and is widely used in scientific research to study cancer mechanisms and other biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- can be synthesized through the oxidation of 1,8-dinitronaphthalene. The process involves reacting 1,8-dinitronaphthalene with an appropriate amount of sodium hydroxide solution to form 1,8-dinitrohydronaphthol. This intermediate is then oxidized in the presence of a suitable oxidizing agent, such as a metal salt, followed by acidification to yield benz(a)anthracene-5,6-dione, 7,12-dimethyl- .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone forms .
Aplicaciones Científicas De Investigación
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: Due to its carcinogenic properties, it is used to induce tumors in laboratory animals to study cancer mechanisms and potential treatments.
Biological Studies: The compound is used to investigate the effects of polycyclic aromatic hydrocarbons on biological systems, including their impact on DNA and cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules with potential biological activity.
Mecanismo De Acción
The carcinogenic effects of benz(a)anthracene-5,6-dione, 7,12-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation in the body, forming reactive intermediates that bind to DNA. This binding disrupts normal cellular processes and can initiate carcinogenesis . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without the methyl and quinone groups.
7,12-Dimethylbenz(a)anthracene: Similar structure but lacks the quinone functionality.
Benz(a)anthracene-7,12-dione: Lacks the methyl groups but has the quinone structure.
Uniqueness
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is unique due to the combination of its methyl groups and quinone structure, which contribute to its distinct chemical reactivity and biological activity. This combination makes it a valuable compound for studying specific mechanisms of carcinogenesis and other biological processes .
Propiedades
Número CAS |
10236-23-4 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
7,12-dimethylbenzo[a]anthracene-5,6-dione |
InChI |
InChI=1S/C20H14O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10H,1-2H3 |
Clave InChI |
QKHGETNNSJIVNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3C(=O)C(=O)C2=C(C4=CC=CC=C14)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)




